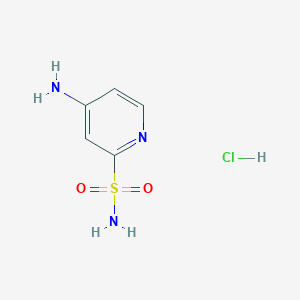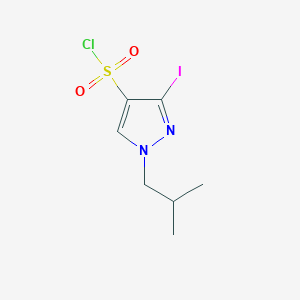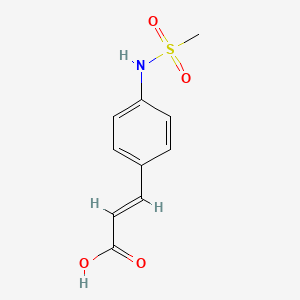![molecular formula C16H12N2O4S B2767057 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide CAS No. 892854-74-9](/img/structure/B2767057.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a benzamide derivative that has been synthesized using various methods. The compound has been found to have potential applications in several scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Alzheimer's Disease Imaging
One study focused on the synthesis of carbon-11-labeled CK1 inhibitors, including structures similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide, as potential PET radiotracers for imaging of Alzheimer's disease. These compounds were synthesized with the aim of enhancing diagnostic capabilities for Alzheimer's disease by targeting casein kinase 1 (CK1) enzymes, which are implicated in the disease's pathology (Gao, Wang, & Zheng, 2018).
DNA Topoisomerase II Inhibition
Research on fused heterocyclic compounds, including those related to benzothiazole derivatives, demonstrated their potential as eukaryotic DNA topoisomerase II inhibitors. This property is significant for the development of anticancer agents, as topoisomerase II plays a crucial role in DNA replication and cell division. Among various compounds tested, certain derivatives showed inhibitory activity, indicating their potential in cancer therapy (Pınar et al., 2004).
Anticonvulsant Activity
A study on 4-thiazolidinone derivatives, including this compound analogs, explored their role as benzodiazepine receptor agonists. These compounds were synthesized and evaluated for their anticonvulsant properties, with some showing considerable activity in models of epilepsy. This research contributes to the search for new therapeutic options for seizure disorders (Faizi et al., 2017).
Antibacterial and Antifungal Properties
Another application includes the investigation of antibacterial and antifungal activities of compounds derived from Zanthoxylum rhoifolium, where dihydrobenzophenanthridine-type alkaloids, structurally related to this compound, demonstrated significant antimicrobial potential. This suggests a potential for these compounds in developing new antimicrobial agents (Gonzaga et al., 2003).
Anticancer Activities
The synthesis and evaluation of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones revealed moderate to good inhibitory activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer treatment, providing a basis for further development of anticancer drugs (Kamal et al., 2011).
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-20-10-4-2-9(3-5-10)15(19)18-16-17-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNDCBHSWAESFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)
![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)





![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)





